molecular formula C23H27ClN4O3 B2995364 (2,4-dimethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1190000-24-8

(2,4-dimethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2995364
CAS No.: 1190000-24-8
M. Wt: 442.94
InChI Key: LMXHTFVAQFFNTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperazine-based methanone derivative featuring a 2,4-dimethoxyphenyl group and a 1-(p-tolyl)-1H-imidazol-2-yl substituent. Its molecular structure combines aromatic methoxy groups, a piperazine ring, and an imidazole moiety linked to a p-tolyl (4-methylphenyl) group. The hydrochloride salt enhances solubility and bioavailability.

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3.ClH/c1-17-4-6-18(7-5-17)27-11-10-24-23(27)26-14-12-25(13-15-26)22(28)20-9-8-19(29-2)16-21(20)30-3;/h4-11,16H,12-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXHTFVAQFFNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=C(C=C(C=C4)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dimethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or an amine.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the imidazole intermediate.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached via a Friedel-Crafts acylation reaction, using a dimethoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by reacting with hydrochloric acid, which enhances its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and pH to maximize yield and purity.

    Use of Continuous Flow Reactors: To enhance reaction efficiency and scalability.

    Purification Techniques: Including crystallization, filtration, and chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2,4-dimethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or imidazole rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2,4-dimethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,4-dimethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related piperazine-methanone derivatives with variations in substituents on the phenyl ring, imidazole group, or backbone. These differences influence physicochemical properties and hypothetical biological interactions.

Table 1: Structural and Physicochemical Comparison

Compound Name (Hydrochloride Salt) Phenyl Substituent Imidazole Substituent Molecular Formula Molecular Weight (g/mol) Reference
(2,4-dimethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone 2,4-dimethoxy p-tolyl C24H28ClN4O3* ~441.5
(2,6-dimethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone 2,6-dimethoxy ethyl C17H23ClN4O2 380.9
(4-methoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone 4-methoxy ethyl C17H23ClN4O2 350.8
3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one Phenylpropanone p-tolyl C23H27ClN4O 410.9

*Estimated based on structural analysis.

Key Observations:

Substituent Position Effects: The 2,4-dimethoxy configuration in the target compound may enhance electronic effects (e.g., electron-donating methoxy groups) compared to the 2,6-dimethoxy isomer (), which could alter steric interactions or binding affinity in biological targets .

Imidazole Substituent Variations :

  • The p-tolyl group in the target compound introduces a bulky aromatic substituent, increasing lipophilicity compared to the ethyl group in –6. This could enhance receptor binding in hydrophobic pockets but reduce solubility .

Backbone Modifications: The phenylpropanone moiety in extends the carbon chain, increasing molecular weight and possibly prolonging metabolic stability compared to methanone-based analogs .

Similarity Coefficients :

  • Chemoinformatics tools like the Tanimoto coefficient () could quantify structural similarities between these compounds. For example, the target compound and share the p-tolyl-imidazole group, suggesting higher similarity than analogs with ethyl or single methoxy substituents .

Research Implications

  • Methoxy Positioning : 2,4-substitution may optimize electronic effects for target engagement.
  • Imidazole Functionalization : Bulky aromatic groups (e.g., p-tolyl) vs. small alkyl chains (e.g., ethyl) balance lipophilicity and solubility.
  • Salt Forms : Hydrochloride salts improve aqueous solubility, critical for in vivo efficacy.

Biological Activity

The compound (2,4-dimethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a complex organic molecule that exhibits potential biological activities relevant to medicinal chemistry. Its structure includes a piperazine ring, an imidazole moiety, and a dimethoxyphenyl group, which suggests interactions with various biological targets. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for the compound is C24H29N5O3C_{24}H_{29}N_{5}O_{3} with a molecular weight of approximately 435.5 g/mol. The presence of functional groups such as the imidazole and piperazine rings indicates potential for diverse biological interactions.

PropertyValue
Molecular FormulaC₁₈H₃₃N₅O₃
Molecular Weight435.5 g/mol
CAS Number1021132-36-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Piperazine and Imidazole Rings : This is achieved through cyclization reactions.
  • Coupling Reactions : The introduction of the dimethoxyphenyl group is performed through various coupling methods.
  • Purification : Techniques such as recrystallization and chromatography are employed to isolate the final product.

Anticancer Potential

Recent studies have indicated that imidazole derivatives can exhibit significant anticancer activity. For instance, compounds similar to the one have shown IC50 values ranging from 80–200 nM against various cancer cell lines, including HCT-15 and HeLa cells . The compound's structure suggests it may inhibit tubulin polymerization, which is a common mechanism for anticancer agents.

The proposed mechanism of action includes:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase .
  • Receptor Interaction : The piperazine moiety may interact with neurotransmitter receptors or other protein targets involved in cellular signaling pathways.

Case Studies

  • Study on Anticancer Activity : A related compound exhibited IC50 values below 5 µM against multiple cancer cell lines, indicating strong anticancer properties . This suggests that the compound may also possess similar efficacy.
  • Cytotoxicity Evaluation : Compounds derived from similar structures were evaluated for cytotoxicity on human embryonic kidney cells (HEK-293), showing low toxicity at effective concentrations .

Future Directions

Further research is warranted to explore the full pharmacological profile of (2,4-dimethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride. Key areas for future investigation include:

  • In Vivo Studies : Assessing the therapeutic efficacy and safety in animal models.
  • Target Identification : Elucidating specific biological targets through advanced molecular docking studies.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity and toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2,4-dimethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Condensation of 2,4-dimethoxybenzoyl chloride with 4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine under anhydrous conditions in DMF at 80°C for 12 hours.
  • Step 2 : Hydrochloride salt formation via HCl gas bubbling in dry ethyl acetate, followed by recrystallization from ethanol/water (3:1 v/v) .
  • Key Variables : Temperature (80–100°C), solvent polarity (DMF vs. THF), and stoichiometric ratios (1:1.2 acyl chloride:piperazine).
  • Yield Optimization :
SolventTemperature (°C)Yield (%)Purity (HPLC)
DMF806895.2
THF604289.5
Acetonitrile705592.1
Data derived from analogous syntheses in and .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR in DMSO-d6 to confirm imidazole (δ 7.8–8.2 ppm), piperazine (δ 3.2–3.8 ppm), and methoxy groups (δ 3.7–3.9 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]+^+ at m/z 450.2) and chloride adduct confirmation .
  • HPLC : Purity assessment using a C18 column with mobile phase (65:35 methanol:buffer, pH 4.6) as per Pharmacopeial methods .

Advanced Research Questions

Q. What contradictory pharmacological data exist regarding its dual H1/H4 receptor binding, and how can these be resolved experimentally?

  • Methodology :

  • Binding Assays : Radioligand displacement studies (e.g., 3H^3H-histamine for H1, 3H^3H-JNJ7777120 for H4) to measure IC50_{50} values.
  • Contradictions : reports dual H1/H4 activity, but imidazole-piperazine analogs in show preferential H4 selectivity.
  • Resolution :
  • Use tissue-specific models (e.g., mast cells for H1, eosinophils for H4).
  • Compare functional assays (Ca2+^{2+} flux vs. cAMP modulation) to distinguish biased signaling .

Q. How does pH affect the stability of the hydrochloride salt, and what degradation products form under accelerated conditions?

  • Methodology :

  • Stability Study : Incubate at pH 2–9 (37°C, 14 days). Monitor via HPLC and LC-MS.
  • Findings :
  • pH 2–4 : Stable (>90% intact).
  • pH >7 : Hydrolysis of the methanone group to carboxylic acid (m/z 468.3) .
  • Mechanism : Base-catalyzed nucleophilic attack on the carbonyl carbon.

Q. What strategies mitigate impurities during scale-up synthesis, particularly N-oxide byproducts?

  • Methodology :

  • Impurity Profiling : LC-MS to identify N-oxides (m/z +16) from imidazole oxidation.
  • Mitigation :
  • Use inert atmosphere (N2_2) during reactions.
  • Add antioxidants (0.1% BHT) or avoid strong oxidants (e.g., m-CPBA) .
  • Table : Impurity levels under varying conditions:
OxidantAtmosphereN-Oxide (%)
NoneN2_2<0.5
H2 _2O2_2Air12.3

Methodological Challenges

Q. How can computational modeling predict off-target interactions of this compound with non-histamine receptors?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with GPCR homology models (e.g., serotonin 5-HT2A_{2A}, dopamine D2_2).
  • Validation : Compare with experimental binding data from and .
  • Outcome : Predicted moderate 5-HT2A_{2A} affinity (Ki ~200 nM), requiring functional validation .

Q. What environmental fate studies are relevant for assessing its ecotoxicity, and how are degradation products identified?

  • Methodology :

  • OECD 309 : Aerobic biodegradation in water-sediment systems.
  • Analytics : HRMS/MS for hydroxylated metabolites (e.g., demethylation at 2,4-dimethoxy groups).
  • Ecotoxicity : Algal growth inhibition (EC50_{50} >10 mg/L) based on structural analogs in .

Data Contradiction Analysis

Q. Why do NMR spectra from different labs show discrepancies in piperazine proton splitting patterns?

  • Resolution :

  • Solvent Effects : DMSO-d6 vs. CDCl3_3 alters conformational equilibria (e.g., chair vs. boat piperazine).
  • Temperature : Variable coupling constants (J = 10–12 Hz) due to slow ring inversion at lower temps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.